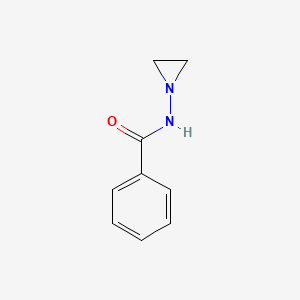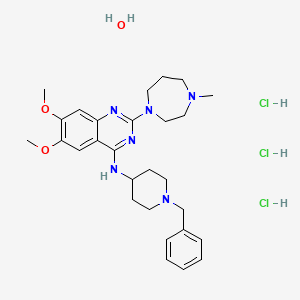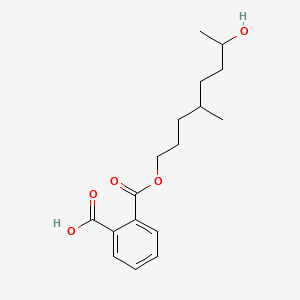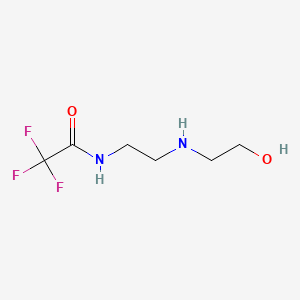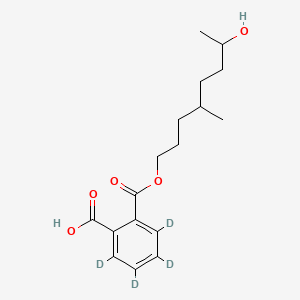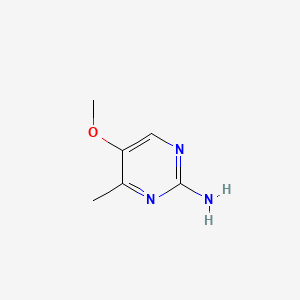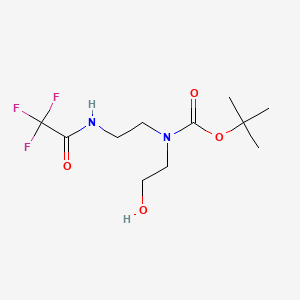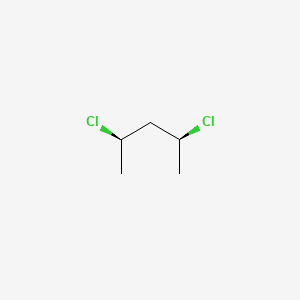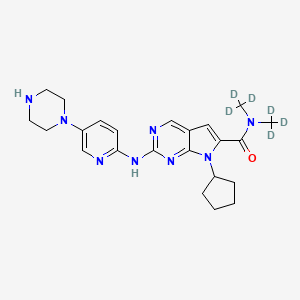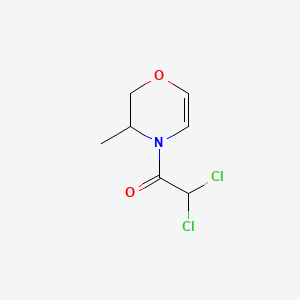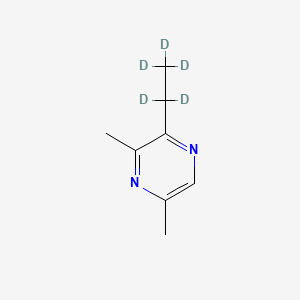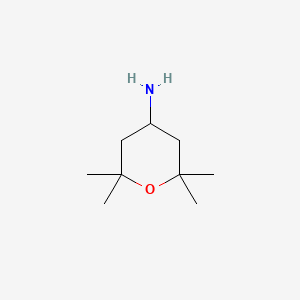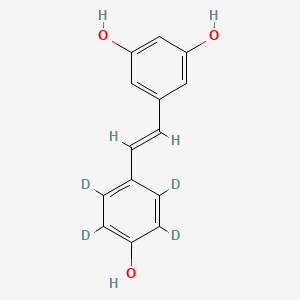
trans-Resveratrol-d4
Overview
Description
Trans-Resveratrol-d4 is a deuterium-labeled form of resveratrol, a natural polyphenolic phytoalexin . It is found in a variety of plants, including grapes, and exhibits anti-inflammatory, antioxidant, and anticancer activities . It is intended for use as an internal standard for the quantification of trans-resveratrol by GC- or LC-MS .
Synthesis Analysis
A convenient six-step synthesis of trans-resveratrol-d4, starting from commercially available phenol-d6, with an overall yield of 25%, has been described .Molecular Structure Analysis
Quantum-mechanical computations on the electronic structure of trans-resveratrol have been performed. The equilibrium geometries of these bioactive polyphenols are practically planar at their absolute energy minima .Chemical Reactions Analysis
Resveratrol exhibits antioxidative stress properties and can be used as an antioxidant . It has been shown to relieve cardiovascular, aging, and neurological diseases .Physical And Chemical Properties Analysis
Resveratrol is a well-known polyphenol produced as a secondary metabolite by plants . According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, resveratrol is named 5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol .Scientific Research Applications
Safety in High Doses : A study showed that high doses of trans-Resveratrol administered orally to rats over 28 days did not produce harmful effects, suggesting its safety for repeated consumption at certain levels (Juan, Vinardell, & Planas, 2002).
Therapeutic Potential in Joint Disorders : Research indicates trans-Resveratrol's potential in treating symptoms related to rheumatic disorders due to its anti-inflammatory, anti-catabolic, anti-apoptotic, and antioxidative properties (Nguyen et al., 2017).
Effect on Osteoarthritis : A study on rabbits demonstrated that intra-articular injections of Resveratrol might protect cartilage against the development of osteoarthritis (Elmali et al., 2005).
Cancer Chemopreventive Properties : Studies have shown that Resveratrol possesses cancer chemopreventive properties in preclinical models, particularly in colorectal cancer (Sale et al., 2004).
Modulation of microRNA Levels : Resveratrol may modify the composition of microRNA populations in cells, potentially contributing to its anti-cancer and anti-metastatic effects (Tili et al., 2010).
Antioxidant Action : Trans-Resveratrol has shown better radical-scavenging activity than vitamins E and C, indicating its significant antioxidant properties (Stojanović, Sprinz, & Brede, 2001).
Production and Application Perspectives : The increasing demand for trans-Resveratrol due to its health benefits has led to research focusing on effective commercial production methods (Kiselev, 2011).
Inhibition of HIV-1 : Resveratrol enhances the anti-HIV-1 activity of certain nucleoside analogues, suggesting its potential role in HIV-1 treatment (Heredia, Davis, & Redfield, 2000).
Chemopreventive Effects in Breast Cancer : Resveratrol has been observed to function as an antiestrogen in the presence of estrogen, inhibiting mammary tumor models and potentially serving as a chemopreventive agent for breast cancer (Bhat et al., 2001).
Future Directions
Resveratrol has potential therapeutic efficacy in various diseases due to its wide range of biological activities . Its low content in plants and poor oral bioavailability are challenges for its therapeutic use . Biotechnological advances in resveratrol biosynthesis are being explored to overcome these challenges .
properties
IUPAC Name |
5-[(E)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)ethenyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKBXSAWLPMMSZ-RRQWMZAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)O)O)[2H])[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Resveratrol-d4 | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

